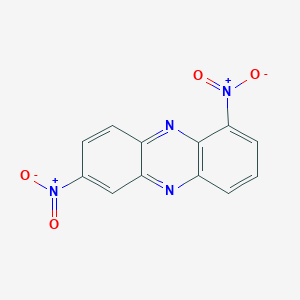

4-氟-2-硝基苯甲酰胺

描述

Synthesis Analysis

The synthesis of compounds closely related to 4-Fluoro-2-nitrobenzamide, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, has been explored as a building block in solid-phase synthesis for creating diverse heterocyclic scaffolds. These compounds serve as starting materials in heterocyclic oriented synthesis (HOS), leading to the preparation of substituted nitrogenous heterocycles with significant pharmaceutical relevance (Křupková et al., 2013). Additionally, methods involving nucleophilic substitution and subsequent chemical transformations have been developed for the synthesis of various fluorobenzamide derivatives, offering pathways that could be adapted for 4-Fluoro-2-nitrobenzamide (Shiue et al., 1997).

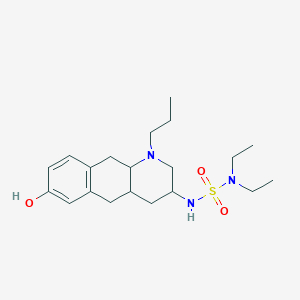

Molecular Structure Analysis

The molecular structure of compounds analogous to 4-Fluoro-2-nitrobenzamide, such as 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, has been confirmed using X-ray crystallography, showcasing the potential to determine precise molecular geometries and intermolecular interactions of similar compounds (Sweeney et al., 2018).

Chemical Reactions and Properties

4-Fluoro-2-nitrobenzamide and its derivatives participate in various chemical reactions that alter their electronic and structural properties, useful in synthesizing complex organic molecules. For instance, the transformation of nitro to amino groups in fluorobenzamides through reduction processes highlights the compound's versatility in organic synthesis (Xu et al., 2013).

Physical Properties Analysis

The study of physical properties, such as solubility, melting points, and crystalline structure, is crucial for understanding the behavior of 4-Fluoro-2-nitrobenzamide under different conditions. Although specific studies on 4-Fluoro-2-nitrobenzamide are scarce, analogous compounds have been characterized to understand their physical behavior and potential applications (He et al., 2014).

Chemical Properties Analysis

The chemical properties of 4-Fluoro-2-nitrobenzamide, including reactivity, stability, and interactions with other molecules, are essential for its application in synthesis and material science. The reactivity of fluorobenzamides with various reagents and under different conditions provides insights into the functionalization and application of these compounds in creating more complex molecules (Hayashi et al., 2012).

科学研究应用

三元共晶设计

用于设计结合氢键和卤素键的三元共晶。该应用在晶体工程和超分子化学领域具有重要意义 (斯里努·托萨迪和 G. 德西拉朱,2013).

苯甲酰胺衍生物的合成

该化合物促进了 4-氨基-2-氟-N-甲基-苯甲酰胺的便捷合成,展示了其在合成有机化学中的用途 (徐德峰、徐兴柱和朱志玲,2013).

σ 受体的 PET 成像

它可作为 PET(正电子发射断层扫描)成像中的潜在候选物,特别是对于含有 σ 受体的组织,如肺、肾、心脏、脑和脾 (C. Dence、C. John、W. Bowen 和 M. Welch,1997).

二元共晶形成

它是形成二元共晶的工具,这是超分子组装的另一个方面 (C. Aakeröy、J. Desper 和 B. Helfrich,2004).

色谱中的荧光标记

该化合物用作氨基酸(包括脯氨酸和羟脯氨酸)高效液相色谱的柱前荧光标记试剂 (Y. Watanabe 和 K. Imai,1981).

化疗活性

它通过杀死肿瘤细胞和诱导肿瘤细胞凋亡显示出潜在的化疗活性 (J. Mendeleyev、E. Kirsten、A. Hakam、K. Buki 和 E. Kun,1995).

药物开发

M.D. Mashkovskii 领导开发了 200 多种新的硝基苯甲酰胺衍生物分子,包括俄罗斯联邦卫生部注册的原创新型抗心律失常药物尼苯坦和尼弗地尔,并将其列入基本药物清单 (S. Skachilova、G. Ermakova、N. K. Zheltukhin、É. F. Zueva 和 N. Davydova,2019).

DNA 交联中的选择性细胞毒性

相关化合物 CB 1954 的活性形式能够在细胞中产生 DNA-DNA 链间交联,表现出选择性细胞毒性 (R. Knox、F. Friedlos、T. Marchbank 和 J. Roberts,1991).

安全和危害

作用机制

Target of Action

4-Fluoro-2-nitrobenzamide is a biochemical compound used in proteomics research It has been found that similar fluorinated compounds enhance the binding of insulin to adipocytes , suggesting a potential role in insulin signaling pathways.

Mode of Action

Fluorinated compounds are known to have various modes of action depending on their structure and the presence of other functional groups

Biochemical Pathways

Given the potential role in insulin signaling mentioned earlier, it may influence pathways related to glucose metabolism and cellular energy homeostasis .

Result of Action

Fluorinated compounds have been reported to exhibit anticancer and antimicrobial activities . They are often used as lead structures for drug design developments due to their promising safety index via reduced cytotoxicity in non-cancerous cell lines .

属性

IUPAC Name |

4-fluoro-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWSFFDDRSVJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

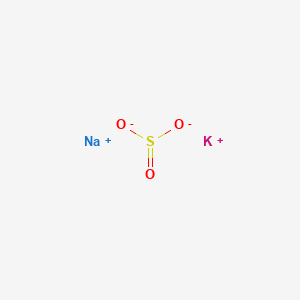

C1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544660 | |

| Record name | 4-Fluoro-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106754-80-7 | |

| Record name | 4-Fluoro-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)

![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)

![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)